Mass spectrometry analysis of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid
Mass spectrometry analysis of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid
Introduction
3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid is a vital chemical intermediate, frequently employed as a building block in the synthesis of complex organic molecules within the pharmaceutical and materials science sectors. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a cornerstone of modern synthetic chemistry.[1] Accurate and robust analytical methods are therefore paramount for verifying its identity, purity, and stability. Mass spectrometry (MS) stands out as the premier technique for this purpose, offering unparalleled sensitivity, speed, and structural elucidation capabilities.
This guide provides a comprehensive, in-depth walkthrough of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of parameters, we will delve into the underlying chemical principles that govern analytical choices, from sample preparation to data interpretation. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of how to characterize this and similar molecules with confidence and precision.
Physicochemical Properties: The Foundation of Method Development
A successful mass spectrometry method is built upon a solid understanding of the analyte's chemical nature. The structure of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid possesses several key features that dictate its behavior in the mass spectrometer: the acidic boronic acid group, the amide linkage, the sterically bulky N-tert-butyl group, and the chlorinated aromatic ring.
| Property | Value / Description | Impact on MS Analysis |
| Molecular Formula | C₁₁H₁₅BClNO₃[2] | Defines the exact mass for High-Resolution Mass Spectrometry (HRMS) confirmation. |
| Average Mass | 255.5 g/mol [2] | Guides the initial mass range setting on the spectrometer. |
| Monoisotopic Mass | 255.0833 Da | The target mass for accurate mass measurement and formula determination. |
| Key Functional Groups | Phenylboronic Acid, Amide, tert-Butyl, Chloro-aromatic | These groups determine ionization efficiency and predictable fragmentation pathways. |
| Isotopic Pattern | Presence of Chlorine | A characteristic M+2 peak with an intensity of ~32.5% relative to the monoisotopic (M) peak is expected, serving as a definitive marker.[3] |
| Acidity/Basicity | Acidic boronic acid moiety | Enables efficient deprotonation for negative mode electrospray ionization (ESI). The amide group offers a potential site for protonation in positive mode. |
Experimental Workflow: From Sample to Spectrum
The logical flow of analysis ensures reproducibility and data integrity. The process involves careful sample preparation, strategic selection of ionization and analysis parameters, and finally, systematic data interpretation.
Detailed Experimental Protocols
Part 1: Sample Preparation
The goal of sample preparation is to present the analyte to the ion source in a suitable solvent system at an appropriate concentration, free from interfering contaminants.
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Stock Solution Preparation (1 mg/mL): Accurately weigh ~1 mg of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid. Dissolve it in 1 mL of a 1:1 (v/v) mixture of HPLC-grade acetonitrile and deionized water.
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Solubilization: Vortex the solution for 30 seconds. If particulates remain, sonicate for 5 minutes. The use of a mixed aqueous-organic solvent system is crucial for solubilizing the moderately polar molecule.
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Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution into the final mobile phase to be used for analysis. A concentration of 1-10 µg/mL is typically sufficient for modern ESI mass spectrometers.
Rationale: Direct analysis of boronic acids without prior derivatization is efficient for high-throughput applications.[4][5] The chosen solvent system is compatible with the most common reversed-phase liquid chromatography (LC) and direct infusion ESI conditions.
Part 2: Mass Spectrometry - Ionization and Detection
Electrospray ionization (ESI) is the technique of choice for this molecule due to its polar functional groups.[6][7] It is a "soft" ionization method that typically preserves the molecular ion, which is critical for molecular weight confirmation.[8][9]
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended for unambiguous elemental composition confirmation.
Ionization Mode Selection: A preliminary survey in both positive and negative ESI modes is the most effective starting point.
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Negative Ion Mode [M-H]⁻: The boronic acid group, -B(OH)₂, is acidic and readily loses a proton to form a boronate anion, [M-H]⁻. This is often a very efficient and clean ionization process for boronic acids.
-
Positive Ion Mode [M+H]⁺: The amide oxygen or nitrogen can be protonated to form the [M+H]⁺ ion. However, boronic acids can sometimes form complex adducts in positive mode, such as with solvents or mobile phase modifiers.[4][10]
Optimized Instrument Parameters (Example for a Q-TOF):
| Parameter | Negative Mode | Positive Mode | Rationale |
| Capillary Voltage | 2.5 - 3.5 kV | 3.0 - 4.0 kV | Establishes a stable electrospray by applying a high voltage to the liquid.[8] |
| Nebulizer Gas (N₂) | 1.5 - 2.5 Bar | 2.0 - 3.0 Bar | Assists in droplet formation and solvent evaporation. |
| Drying Gas (N₂) | 8 - 10 L/min | 8 - 12 L/min | Aids in desolvation of the charged droplets to release gas-phase ions. |
| Source Temperature | 200 - 250 °C | 200 - 300 °C | Facilitates solvent evaporation. Overheating should be avoided to prevent thermal degradation of the analyte. |
| Scan Range (MS1) | m/z 50 - 500 | m/z 50 - 500 | Covers the expected molecular ion and potential fragments. |
| Collision Energy (MS/MS) | 10 - 40 eV | 10 - 40 eV | A ramp of collision energies should be applied to observe both low-energy (major fragments) and high-energy (secondary fragments) dissociations. |
Data Interpretation: Decoding the Mass Spectra
Full Scan (MS1) Analysis: The Molecular Fingerprint
The initial full scan spectrum provides the molecular weight and isotopic information.
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Expected Ion (Negative Mode): An intense ion at m/z 254.0754 corresponding to the [M-H]⁻ species (C₁₁H₁₄BClNO₃⁻).
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Expected Ion (Positive Mode): An ion at m/z 256.0912 corresponding to the [M+H]⁺ species (C₁₁H₁₆BClNO₃⁺).
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Isotopic Signature: In both modes, a second peak will be observed at approximately +2 Da from the monoisotopic peak (m/z 256.07 in negative mode, m/z 258.08 in positive mode). The intensity of this peak will be about one-third of the main peak, which is the classic signature of a molecule containing a single chlorine atom.[3] This is a powerful diagnostic tool for confirming the presence of chlorine.
Tandem MS (MS/MS) Analysis: Structural Elucidation
Tandem mass spectrometry (MS/MS) involves isolating the precursor molecular ion and fragmenting it through collision-induced dissociation (CID) to reveal its structural components.[11][12] The fragmentation pattern is highly predictable based on the functional groups present.
Proposed Fragmentation Pathway of the [M+H]⁺ Ion:
The protonated molecule (m/z 256.1) offers several fragmentation routes. The amide bond and the tert-butyl group are the most labile sites.
Explanation of Key Fragmentation Steps:
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Loss of Isobutylene (C₄H₈, 56.06 Da): The bulky N-tert-butyl group is highly susceptible to fragmentation. A common pathway involves the neutral loss of isobutylene, resulting in a primary amide fragment at m/z 200.0 . This is often a dominant fragmentation route for molecules containing this moiety.
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Amide Bond Cleavage: Cleavage of the N-CO bond is a characteristic fragmentation for amides.[13] This would lead to the formation of a stable 2-chloro-4-(dihydroxyboryl)benzoyl Cation. However, a more likely cleavage is between the aromatic ring and the carbonyl group, yielding a stable acylium ion.
-
Formation of the Chlorobenzoyl Cation ([C₆H₄ClCO]⁺, m/z 139.0): Cleavage of the bond between the phenyl ring and the boronic acid group, followed by rearrangement, can lead to the formation of the 3-chloro-4-aminobenzoyl cation. More likely, cleavage of the C-C bond adjacent to the amide can form a stable acylium ion at m/z 139.0 . This ion is stabilized by the aromatic system.
-
Formation of the Chlorophenyl Cation ([C₆H₄Cl]⁺, m/z 111.0): The acylium ion at m/z 139.0 can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da) to form the chlorophenyl cation at m/z 111.0 . This is a very common loss from aromatic acylium ions.
Expected Fragment Ions Summary:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment | Description |
| 256.1 ([M+H]⁺) | 200.0 | C₄H₈ (56.1) | [C₇H₈BClNO₂]⁺ | Loss of isobutylene from the tert-butyl group. |
| 256.1 ([M+H]⁺) | 139.0 | C₅H₁₁BNO₂ (117.1) | [C₆H₄ClCO]⁺ | Acylium ion formed by amide bond cleavage. |
| 139.0 | 111.0 | CO (28.0) | [C₆H₄Cl]⁺ | Loss of carbon monoxide from the acylium ion. |
Troubleshooting & Advanced Considerations
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Boroxine Formation: Boronic acids are prone to dehydration and self-condensation to form cyclic trimers called boroxines, especially at higher concentrations or temperatures.[14] This would appear as an ion at a much higher m/z. To mitigate this, use fresh solutions, work at lower concentrations, and avoid excessive source temperatures.
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Adduct Formation: In positive mode, watch for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will appear at m/z 278.1 and 294.0, respectively. In negative mode, adducts with mobile phase anions like formate ([M+HCOO]⁻) can occur. Using high-purity solvents and mobile phase modifiers like ammonium acetate can help produce the desired protonated/deprotonated molecules.[4][10]
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In-Source Fragmentation: If the source conditions (e.g., voltages, temperature) are too harsh, the molecule might fragment before it is even selected for MS/MS. If fragment ions are observed in the full scan MS1 spectrum, consider reducing the source temperature or capillary exit voltage.
Conclusion
The mass spectrometric analysis of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid is a clear and systematic process when guided by the physicochemical properties of the molecule. By employing high-resolution ESI-MS, one can confidently confirm the molecular formula via accurate mass and the characteristic chlorine isotope pattern. Tandem MS/MS provides unequivocal structural confirmation through predictable fragmentation pathways, primarily involving the loss of isobutylene and the formation of characteristic acylium ions. This guide provides the foundational principles and practical steps to develop a robust and reliable method for the characterization of this important chemical building block, ensuring the quality and integrity of research and development efforts.
References
-
Trinh, S., Gu, C., & Han, X. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of Mass Spectrometry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 134128446, 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3415442, 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester. Available at: [Link]
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]
-
Xin-Hao, L., et al. (2022). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. ChemRxiv. Available at: [Link]
-
Diaz, S. Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]
-
Edwards, R. L., et al. (2011). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
-
National High Magnetic Field Laboratory. Tandem Mass Spectrometry (MS/MS). (2023). Available at: [Link]
-
Guzel, M., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. Available at: [Link]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. NIH National Library of Medicine. Available at: [Link]
-
Clark, J. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
FossilionTech. (2021). How electrospray ionization works. YouTube. Available at: [Link]
-
Unknown Author. Lecture 16: Tandem MS. SlidePlayer. Available at: [Link]
-
Indira Gandhi National Open University. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
IUPAC. Compendium of Chemical Terminology: electrospray ionisation. (2014). Available at: [Link]
-
University of California, Davis. Mass spectrometry 1. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. 3-クロロ-4-フルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. scribd.com [scribd.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. goldbook.iupac.org [goldbook.iupac.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
